molecular formula C12H22N2O2 B12994900 tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate

tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B12994900
M. Wt: 226.32 g/mol
InChI Key: VRSXDOSTWSTTGC-UHFFFAOYSA-N
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Description

tert-Butyl 1-(methylamino)-3-azabicyclo[311]heptane-3-carboxylate is a bicyclic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate with methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-5-12(6-9,8-14)13-4/h9,13H,5-8H2,1-4H3

InChI Key

VRSXDOSTWSTTGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2)(C1)NC

Origin of Product

United States

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